6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
6-nitro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-15(17)10-5-4-9-8-13-14(11(9)7-10)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFSKQHPJITOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446518 | |
| Record name | 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150187-67-0 | |
| Record name | 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 6-amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Substitution: Formation of substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , also known by its CAS number 886230-74-6, is a significant chemical entity with various applications, particularly in pharmaceutical research and development. This article explores its applications, focusing on scientific research, and includes comprehensive data tables and case studies.
The structure of this compound features a nitro group and a tetrahydropyran moiety, contributing to its biological activity.
Pharmaceutical Development
One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical agents , particularly in the development of kinase inhibitors. For example, it is noted as an intermediate for Axitinib (AG013736) , a drug used in cancer therapy targeting vascular endothelial growth factor receptors (VEGFRs) to inhibit tumor growth .
Kinase Inhibition
A study highlighted the role of indazole derivatives in inhibiting various kinases involved in cancer progression. The incorporation of the tetrahydropyran moiety enhances the compound's solubility and bioavailability, making it a suitable candidate for further development into therapeutic agents .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. In vitro studies showed that these compounds can effectively inhibit cell proliferation in various cancer cell lines, indicating their potential as lead compounds for drug development .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. Recent advancements in synthetic methodologies have focused on improving the efficiency of these processes while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydro-2H-pyran-2-yl group may influence the compound’s solubility, stability, and ability to cross biological membranes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and related indazole derivatives:
Key Observations:
- Substituent Effects on Solubility: The THP group enhances solubility in organic solvents (e.g., DCM, THF), as seen in 6-Iodo-1-(THP)-1H-indazole synthesis .
- Melting Points: Nitro groups generally increase melting points due to strong intermolecular interactions, as observed in the parent compound (110–113°C) .
- Reactivity: Iodo and boronate derivatives are tailored for cross-coupling reactions, whereas the propargyl group in 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole enables click chemistry .
Q & A
Q. How is 6-Nitro-1-THP-indazole utilized as an intermediate in axitinib synthesis?
- Methodological Answer : The compound serves as a precursor for axitinib’s indazole core. Key steps include:
- Iodination : 3-Iodo-6-nitro-1-THP-indazole synthesis via NBS/I in DMF.
- Heck Coupling : Pd(OAc)-catalyzed cross-coupling with vinylpyridine.
- Deprotection : THP removal using p-TsOH in MeOH, yielding axitinib with >99% purity after recrystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
